

Aureonitol: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Activity

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Compound of Interest

Compound Name: Aureonitol

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Abstract

Aureonitol, a tetrahydrofuran derivative of fungal origin, has emerged as a promising natural product with significant biological activity, particularly as an antiviral agent. First isolated in 1979 from the South African plant *Helichrysum aureonitens*, it was later discovered to be a secondary metabolite produced by various fungal species of the genus *Chaetomium*. Its structural elucidation and confirmation of its relative and absolute stereochemistry were definitively established through total synthesis. **Aureonitol** exhibits potent in vitro activity against influenza A and B viruses, functioning through a distinct mechanism of action involving the inhibition of viral entry by targeting the hemagglutinin glycoprotein. This technical guide provides a comprehensive overview of the discovery, origin, and biological properties of **aureonitol**, with a focus on detailed experimental protocols and data to support further research and development.

Discovery and Origin

Aureonitol was first reported in 1979 as a natural product isolated from the flowering plant *Helichrysum aureonitens*. However, subsequent research revealed that this compound is also produced by various species of fungi belonging to the genus *Chaetomium*, which are commonly found in soil and on decaying plant material.^{[1][2]} This dual origin highlights the diverse metabolic capabilities of microorganisms and their potential as sources of novel bioactive compounds. The fungal production of **aureonitol** is particularly significant as it offers

a more sustainable and scalable source for this compound compared to extraction from plant material.

The absolute stereochemistry of naturally occurring (-)-**aureonitol** was determined to be (2S, 3R, 4S) through enantioselective total synthesis, which also confirmed its relative stereochemistry.[3][4] This synthetic achievement was crucial for definitively establishing the correct structure of the natural product and enabling the preparation of pure enantiomers for biological evaluation.

Physicochemical Properties and Structure Elucidation

Aureonitol is a tetrahydrofuran derivative with the chemical formula $C_{13}H_{18}O_2$. Its structure features a central tetrahydrofuran ring substituted with a butadienyl group at position 2 and a pentadienyl group at position 4.

The structure of **aureonitol** was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Physicochemical Properties of **Aureonitol**

Property	Value
Molecular Formula	$C_{13}H_{18}O_2$
Molecular Weight	206.28 g/mol
Appearance	Not reported in detail
Stereochemistry	(2S, 3R, 4S) for (-)-aureonitol

Experimental Protocol: Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (1H) and Carbon-13 (^{13}C) NMR spectra are essential for determining the connectivity of atoms in the **aureonitol** molecule.

- **Sample Preparation:** A sample of purified **aureonitol** (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., $CDCl_3$, CD_3OD , or C_6D_6) in an NMR tube.

- Data Acquisition: ^1H NMR, ^{13}C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Analysis:
 - ^1H NMR: The chemical shifts (δ) of the proton signals provide information about their electronic environment. The coupling constants (J) between adjacent protons reveal their spatial relationships and are crucial for determining the relative stereochemistry of the tetrahydrofuran ring.
 - ^{13}C NMR: The chemical shifts of the carbon signals indicate the types of carbon atoms present (e.g., sp^2 , sp^3 , carbonyl).
 - 2D NMR: COSY spectra establish proton-proton correlations, while HSQC and HMBC spectra reveal one-bond and multiple-bond proton-carbon correlations, respectively. This information is pieced together to build the complete carbon skeleton and assign all proton and carbon resonances.

Table 2: Representative ^1H and ^{13}C NMR Data for **Aureonitol** (in CDCl_3) (Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.)

Position	δC (ppm)	δH (ppm, multiplicity, J in Hz)
Tetrahydrofuran Ring		
2	~82.0	~4.5 (m)
3	~75.0	~4.0 (m)
4	~45.0	~2.5 (m)
5	~70.0	~3.8 (m), ~3.6 (m)
Butadienyl Sidechain		
1'	~130.0	~6.3 (m)
2'	~135.0	~6.0 (m)
3'	~118.0	~5.2 (m)
4'	~137.0	~5.1 (m)
Pentadienyl Sidechain		
1''	~130.0	~6.2 (m)
2''	~132.0	~5.8 (m)
3''	~130.0	~5.7 (m)
4''	~135.0	~5.5 (m)
5''	~18.0	~1.7 (d)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental composition.

Tandem mass spectrometry (MS/MS) provides information about the fragmentation pattern of the molecule, which can be used to confirm the presence of specific structural motifs.

- **Sample Preparation:** A dilute solution of **aureonitol** is introduced into the mass spectrometer.
- **Data Acquisition:** The sample is ionized (e.g., using electrospray ionization - ESI) and the mass-to-charge ratio (m/z) of the molecular ion is measured with high accuracy. For MS/MS,

the molecular ion is fragmented, and the m/z values of the resulting fragment ions are recorded.

- **Data Analysis:** The elemental composition is calculated from the accurate mass. The fragmentation pattern is analyzed to identify characteristic losses of neutral fragments, which can corroborate the proposed structure.

Biological Activity and Mechanism of Action

The most well-characterized biological activity of **aureonitol** is its potent inhibition of influenza A and B viruses.

Table 3: Anti-influenza Activity of **Aureonitol**

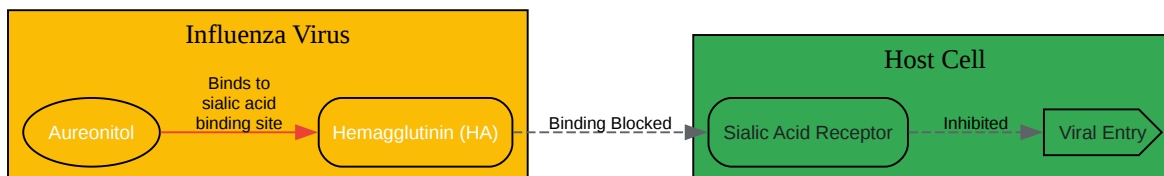
Virus Strain	EC ₅₀ (nM)	CC ₅₀ (μM)	Selectivity Index (SI = CC ₅₀ /EC ₅₀)
Influenza A(H3N2)	100	1426	14260

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of cells.

Mechanism of Action: Inhibition of Viral Entry

Aureonitol's anti-influenza activity stems from its ability to interfere with the early stages of the viral life cycle, specifically viral entry into the host cell. The primary target of **aureonitol** is the viral surface glycoprotein hemagglutinin (HA).

Molecular modeling studies have shown that **aureonitol** docks into the sialic acid-binding site on the hemagglutinin protein. This binding prevents the attachment of the virus to sialic acid receptors on the surface of host cells, a critical first step in influenza virus infection. By blocking this interaction, **aureonitol** effectively inhibits viral adsorption and subsequent entry into the cell.



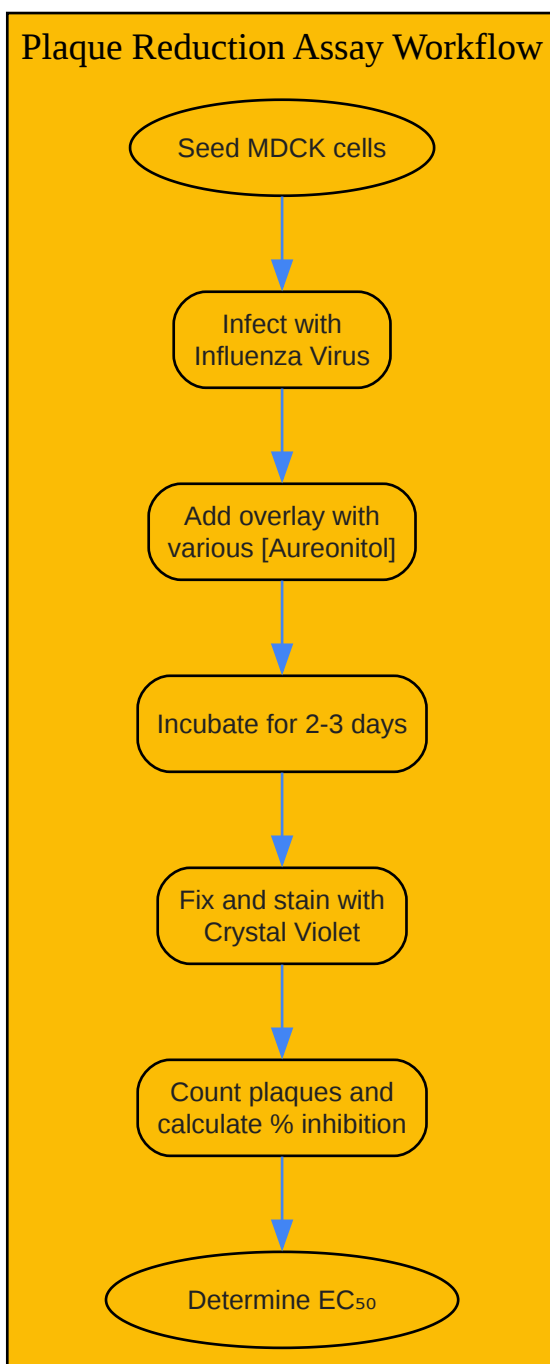
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Caption: **Aureonitol**'s mechanism of action against influenza virus.

Experimental Protocols for Biological Assays

This assay is used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques.

- **Cell Culture:** Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well or 12-well plates and grown to confluency.
- **Virus Infection:** Serial dilutions of the influenza virus are prepared, and the cell monolayers are infected with a known amount of virus (multiplicity of infection - MOI).
- **Compound Treatment:** Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or Avicel) containing various concentrations of **aureonitol**.
- **Incubation:** The plates are incubated for 2-3 days at 37°C to allow for plaque formation.
- **Staining and Quantification:** The cell monolayers are fixed (e.g., with 10% formalin) and stained with a solution of crystal violet, which stains the living cells but not the plaques (areas of dead cells). The plaques are then counted, and the percentage of plaque reduction compared to a no-drug control is calculated. The EC₅₀ value is determined from the dose-response curve.

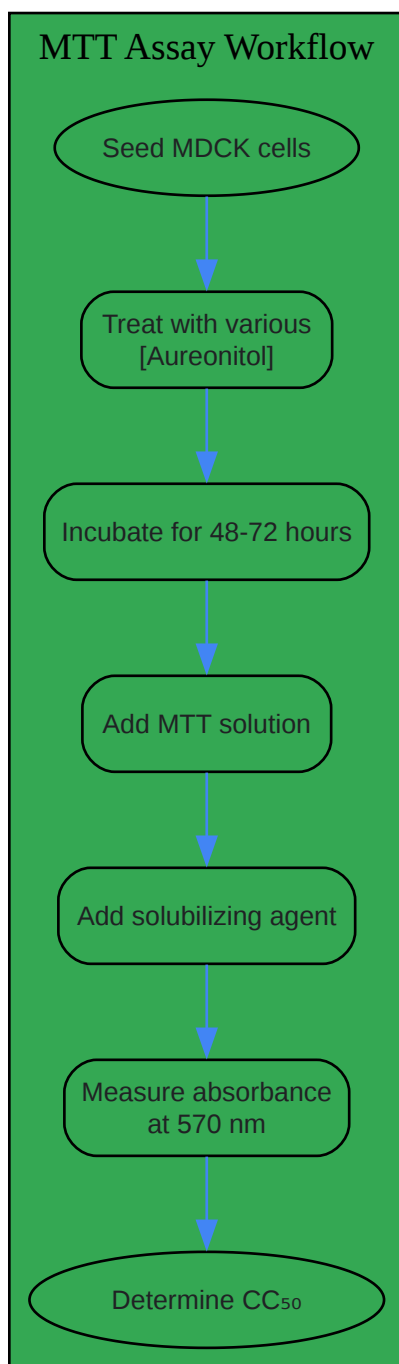


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Caption: Workflow for the plaque reduction assay.

This colorimetric assay is used to assess the metabolic activity of cells and is a common method for determining the cytotoxicity of a compound.

- Cell Culture: MDCK cells are seeded in 96-well plates and incubated to allow for cell attachment.
- Compound Treatment: The cells are treated with a range of concentrations of **aureonitol** and incubated for a period of time (e.g., 48-72 hours).
- MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the CC₅₀ value is determined from the dose-response curve.



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Caption: Workflow for the MTT cytotoxicity assay.

Synthesis and Isolation

Total Synthesis

The total synthesis of (-)-**aureonitol** was first reported by Jervis and Cox in 2008. This synthesis not only confirmed the structure and stereochemistry of the natural product but also provided a route for the preparation of analogues for structure-activity relationship studies. The key step in their synthesis involved a stereoselective intramolecular allylation of an allylsilane with an aldehyde to construct the trisubstituted tetrahydrofuran core.

A detailed step-by-step protocol for the total synthesis can be found in the supporting information of the original publication by Jervis and Cox (2008) in the Journal of Organic Chemistry.

Isolation from *Chaetomium* sp.

Aureonitol can be isolated from the fermentation broth of *Chaetomium* species. The general procedure involves fungal culture, extraction of the secondary metabolites, and chromatographic purification.

- **Fungal Fermentation:** A pure culture of a *Chaetomium* species known to produce **aureonitol** (e.g., *Chaetomium globosum*) is grown in a suitable liquid or solid medium (e.g., potato dextrose broth or rice medium) for several weeks.
- **Extraction:** The fungal biomass and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol to obtain a crude extract containing a mixture of secondary metabolites.
- **Chromatographic Purification:** The crude extract is subjected to a series of chromatographic techniques to isolate **aureonitol**. This typically involves:
 - **Column Chromatography:** The crude extract is first fractionated on a silica gel column using a gradient of solvents (e.g., hexane and ethyl acetate) to separate compounds based on their polarity.
 - **High-Performance Liquid Chromatography (HPLC):** Fractions containing **aureonitol** are further purified by reversed-phase HPLC using a C18 column and a mobile phase of methanol and water or acetonitrile and water.
- **Purity Assessment:** The purity of the isolated **aureonitol** is assessed by HPLC and NMR spectroscopy.

Host Cell Signaling Pathways

Currently, there is limited information available on the specific downstream signaling pathways in host cells that are affected by **aureonitol** during viral infection. The primary mechanism of action is understood to be the direct inhibition of viral entry by binding to hemagglutinin.

However, it is known that influenza virus infection activates several host cell signaling pathways, including the NF- κ B and interferon signaling pathways, which are crucial for the host's innate immune response. Future research could investigate whether **aureonitol**, in addition to its direct antiviral effect, modulates these or other host cell signaling pathways, which could contribute to its overall therapeutic potential.

Interestingly, in the producing fungus *Chaetomium globosum*, **aureonitol** has been found to act as a transcriptional regulator, influencing the biosynthesis of other secondary metabolites. This suggests that **aureonitol** can interact with biological macromolecules to modulate gene expression, a property that warrants further investigation in the context of host-pathogen interactions.

Future Directions

Aureonitol represents a promising lead compound for the development of new anti-influenza drugs with a novel mechanism of action. Future research efforts should focus on:

- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of **aureonitol** analogues to identify compounds with improved potency, selectivity, and pharmacokinetic properties.
- **In Vivo Efficacy Studies:** Evaluation of the antiviral efficacy of **aureonitol** in animal models of influenza infection.
- **Investigation of Host Cell Signaling:** Elucidation of any effects of **aureonitol** on host cell signaling pathways during viral infection to better understand its complete mechanism of action and potential immunomodulatory effects.
- **Optimization of Fungal Production:** Development of high-yielding fermentation and purification processes to ensure a sustainable supply of **aureonitol** for further research and development.

Conclusion

Aureonitol is a fascinating natural product with a unique origin and a well-defined mechanism of action against influenza viruses. Its ability to target the viral hemagglutinin and block viral entry makes it an attractive candidate for the development of new antiviral therapies, particularly in the face of emerging drug resistance to existing anti-influenza agents. The detailed experimental protocols and data presented in this technical guide are intended to facilitate further research into this promising molecule and accelerate its potential translation into a clinical candidate.

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